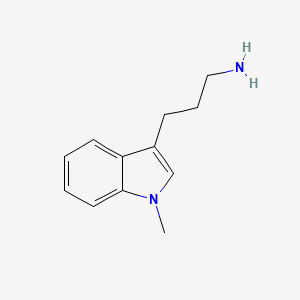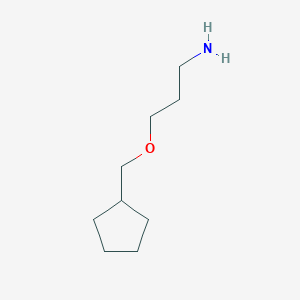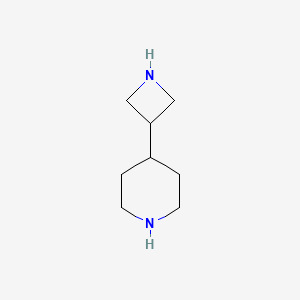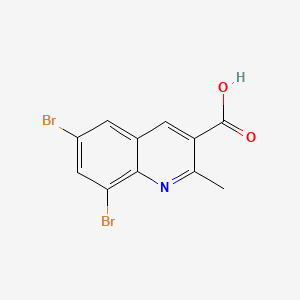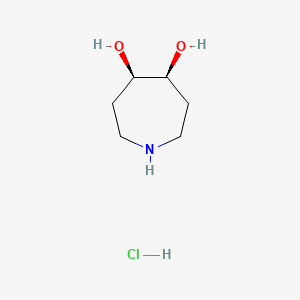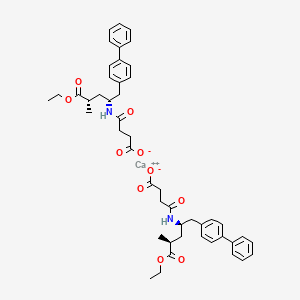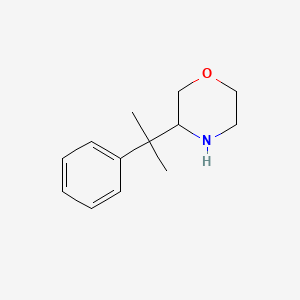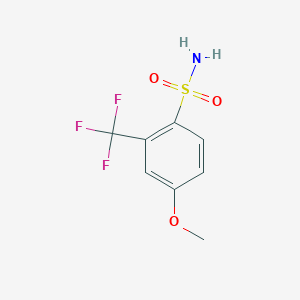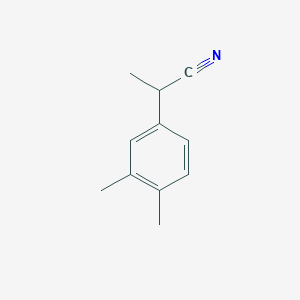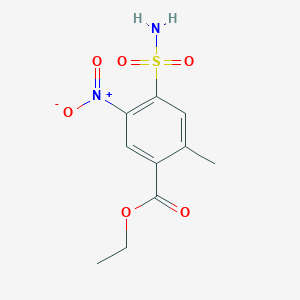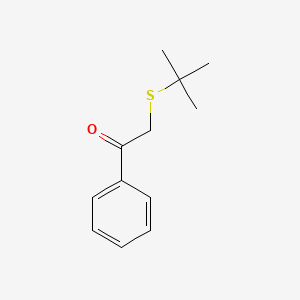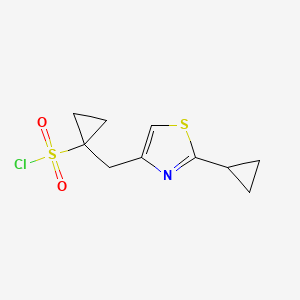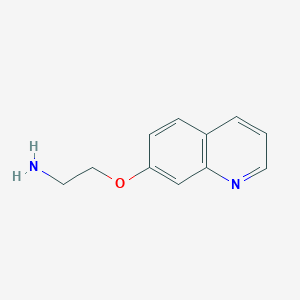
2-(7-Quinolinyloxy)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Quinolinyloxy)ethanamine is a chemical compound that features a quinoline moiety linked to an ethanamine group via an oxygen atom
Métodos De Preparación
The synthesis of 2-(7-Quinolinyloxy)ethanamine typically involves the reaction of 7-hydroxyquinoline with 2-chloroethylamine. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Análisis De Reacciones Químicas
2-(7-Quinolinyloxy)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Substitution: The ethanamine group can participate in substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Aplicaciones Científicas De Investigación
2-(7-Quinolinyloxy)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity.
Mecanismo De Acción
The mechanism of action of 2-(7-Quinolinyloxy)ethanamine involves its interaction with specific molecular targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to cell death. Additionally, the ethanamine group can interact with enzymes and receptors, modulating their activity and resulting in various biological effects.
Comparación Con Compuestos Similares
2-(7-Quinolinyloxy)ethanamine can be compared with other similar compounds, such as:
2-(8-Quinolinyloxy)ethanamine: This compound has a similar structure but with the quinoline moiety at the 8-position. It may exhibit different biological activities and properties.
2-(6-Quinolinyloxy)ethanamine: Another isomer with the quinoline moiety at the 6-position, which can lead to variations in its chemical reactivity and biological effects.
Propiedades
Fórmula molecular |
C11H12N2O |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-quinolin-7-yloxyethanamine |
InChI |
InChI=1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2 |
Clave InChI |
FZIFJKSBGDPGRP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C(C=C2)OCCN)N=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


